ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves several steps. One common method includes the reaction of 3-nitro-4,5,6,7-tetrahydroindole with ethyl chloroformate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis.
Biology: This compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: This compound differs by having a methyl group instead of an amino group, which can significantly alter its chemical properties and applications.
Ethyl 3-amino-1H-indole-2-carboxylate: This compound lacks the tetrahydro ring structure, making it less stable and potentially less versatile in certain applications.
Properties
IUPAC Name |
ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLBDBIPXRYRCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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